2-(1-(3-(3-fluoro-4-methylphenyl)propanoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
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Description
2-(1-(3-(3-fluoro-4-methylphenyl)propanoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C21H23FN2O3 and its molecular weight is 370.424. The purity is usually 95%.
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Scientific Research Applications
Biotransformation and Metabolic Fate
One study discusses the biotransformation of β-secretase inhibitors, which include compounds structurally related to the one mentioned. It highlights the metabolic pathways involved in the degradation of these compounds, including the ring opening and contraction of a pyrimidine ring, offering insights into their pharmacokinetics and potential applications in drug development (Lindgren et al., 2013).
Synthesis Techniques
Another study provides details on the synthesis of N-(Arylaminomethyl)-phthalimides through reactions involving N-Hydroxymethylphthalimide and arylamines. This research could be relevant for understanding methods to synthesize complex molecules like the one , showcasing various synthetic routes and the influence of substituents on the reaction outcomes (Sena et al., 2007).
Novel Synthesis Methods
An article describes a novel method for synthesizing a complex N-phenylphthalimide compound, highlighting the key processes and optimal conditions for achieving high yields. This might give an idea of the synthetic challenges and strategies for crafting intricate molecules with specific functional groups (Hai, 2007).
Anticancer Activity
Research on Isoindole-1,3(2H)-dione derivatives, known for their cytotoxic effects on cancer cells, emphasizes the significance of substituents in determining their anticancer activities. This study could be pertinent to exploring the potential therapeutic applications of complex isoindole compounds (Tan et al., 2020).
Innovative Compound Structures
Lastly, a study focuses on the crystal structure analysis of compounds with isoindole-dione structures, which may offer valuable insights into the design and optimization of new molecules for specific scientific applications (Park et al., 2015).
Properties
IUPAC Name |
2-[1-[3-(3-fluoro-4-methylphenyl)propanoyl]azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O3/c1-13-6-7-14(10-18(13)22)8-9-19(25)23-11-15(12-23)24-20(26)16-4-2-3-5-17(16)21(24)27/h2-3,6-7,10,15-17H,4-5,8-9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYEXQSWPLDAEPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)N2CC(C2)N3C(=O)C4CC=CCC4C3=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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